

# The role of orexin dysregulation in schizophrenia and CVN766

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CVN766    |           |
| Cat. No.:            | B15619416 | Get Quote |

An In-depth Technical Guide: The Role of Orexin Dysregulation in Schizophrenia and the Therapeutic Potential of **CVN766** 

# **Executive Summary**

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current treatments primarily target the dopamine system, significant unmet needs remain, particularly for the cognitive and negative symptom domains. Emerging evidence points to the dysregulation of the orexin neuropeptide system as a contributing factor to the pathophysiology of schizophrenia.[1] The orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, motivation, and reward processing.[2][3] This guide explores the molecular underpinnings of orexin dysregulation in schizophrenia, details the therapeutic rationale for targeting the orexin 1 receptor (OX1R), and provides a comprehensive overview of CVN766, a potent and highly selective OX1R antagonist in clinical development.

# **The Orexin System**

Orexin neurons are located exclusively in the lateral hypothalamus but project extensively throughout the brain, influencing numerous physiological processes.[2][4] The two peptides, orexin-A and orexin-B, are derived from a common precursor, prepro-orexin.[5] Orexin-A has a high affinity for both OX1R and OX2R, while orexin-B binds preferentially to OX2R.[6] These receptors are structurally similar but have distinct localizations and functional roles. OX2R is



primarily associated with the regulation of wakefulness, whereas OX1R is implicated in reward, stress, and emotional regulation.[7]

# **Orexin Receptor Signaling**

Activation of orexin receptors initiates a cascade of intracellular signaling events. As G protein-coupled receptors (GPCRs), they can couple to multiple G protein subtypes, including G $\alpha$ q, G $\alpha$ i/o, and G $\alpha$ s, leading to diverse cellular responses.[4][5][8] The primary and best-characterized pathway involves G $\alpha$ q activation, which stimulates phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4][9] Orexin signaling also modulates other pathways, including the MAPK/ERK pathway and cyclic AMP (cAMP) levels, and involves  $\beta$ -arrestin recruitment.[5][8]





Click to download full resolution via product page

Diagram 1: Orexin Receptor Signaling Pathways.

# Orexin Dysregulation in Schizophrenia

The implication of the orexin system in schizophrenia stems from its role in functions that are profoundly disrupted in the disorder, including the sleep-wake cycle, cognition, and motivation.



[1][10] Preclinical and clinical evidence suggests a complex, and at times contradictory, picture of orexin dysregulation in schizophrenia.

#### **Preclinical Evidence**

Animal models of schizophrenia, such as those induced by NMDA receptor antagonists or stress, have demonstrated that orexin receptor antagonists can normalize aberrant dopamine neuron activity and reverse psychosis-like behaviors.[11][12] For instance, both dual orexin receptor antagonists and selective OX1R antagonists can reverse deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is impaired in schizophrenia.[11] This suggests that hyperactivity of the orexin system, particularly through OX1R, may contribute to the dopaminergic dysregulation thought to underlie psychosis.[11][12]

#### **Clinical Evidence: Orexin Levels**

Studies measuring orexin levels in patients with schizophrenia have yielded inconsistent results. Some studies report significantly decreased plasma orexin-1 (orexin-A) levels in patients, particularly females, who also showed reduced hypothalamic orexin-1 immunoreactivity in postmortem tissue.[1][10] Conversely, other research has found elevated plasma orexin-A levels in patients compared to healthy controls.[12] A meta-analysis concluded that, overall, there was no significant alteration in plasma orexin-A levels in schizophrenia patients compared to controls, suggesting that confounding factors like medication, illness stage, or patient subgroups may influence the findings.[6] Antipsychotic medications themselves appear to modulate the orexin system, further complicating the interpretation of these results.[3]



| Study Type                                                                        | Sample                       | Finding                                                                                        | Reference(s) |
|-----------------------------------------------------------------------------------|------------------------------|------------------------------------------------------------------------------------------------|--------------|
| Clinical Study                                                                    | Plasma                       | Significantly decreased hypocretin- 1 levels in SCZ patients, especially females.              | [1][10]      |
| Clinical Study                                                                    | Postmortem<br>Hypothalamus   | Decreased hypocretin-1 immunoreactivity in female SCZ patients.                                | [1][10]      |
| Clinical Study                                                                    | Plasma                       | Significantly higher plasma orexin-A levels in SCZ patients than controls.                     | [12]         |
| Meta-Analysis                                                                     | Plasma                       | No significant difference in plasma orexin-A levels between SCZ patients and healthy controls. | [6]          |
| Clinical Study                                                                    | Cerebrospinal Fluid<br>(CSF) | Lower orexin-A levels in haloperidol-treated patients vs. unmedicated patients.                | [13]         |
| Table 1: Summary of<br>Clinical Findings on<br>Orexin Levels in<br>Schizophrenia. |                              |                                                                                                |              |

# **CVN766:** A Selective Orexin-1 Receptor Antagonist

Given the role of OX1R in stress, motivation, and its interaction with dopamine pathways, it has emerged as a promising therapeutic target for the negative and cognitive symptoms of



schizophrenia.[14] **CVN766** is a potent, orally active, and highly selective OX1R antagonist developed by Cerevance.[15][16][17]

# **Pharmacological Profile**

**CVN766** demonstrates exquisite selectivity for OX1R over OX2R. This high selectivity is a key differentiating feature, as antagonism of OX2R is primarily associated with somnolence, an undesirable side effect for a schizophrenia therapeutic.[7][16]

| Parameter                                            | Value               | Receptor                    | Reference(s) |
|------------------------------------------------------|---------------------|-----------------------------|--------------|
| IC50                                                 | 8 nM                | Orexin 1 Receptor<br>(OX1R) | [18][19]     |
| IC50                                                 | >10,000 nM (>10 μM) | Orexin 2 Receptor<br>(OX2R) | [18]         |
| Selectivity                                          | >1000-fold          | OX1R over OX2R              | [15][16][20] |
| Table 2: In Vitro Potency and Selectivity of CVN766. |                     |                             |              |

# **Preclinical Efficacy**

In preclinical models relevant to schizophrenia, **CVN766** has shown efficacy in reversing cognitive deficits and negative symptom-like behaviors.[15][20] Key findings include:

- Efficacy in executive function and attentional set-shifting paradigms.[15]
- Reversal of phencyclidine (PCP)-induced social interaction deficits.[15][20]
- Reduction in amphetamine-induced dopamine release.[15]





Click to download full resolution via product page

Diagram 2: Therapeutic Rationale for **CVN766** in Schizophrenia.

## **Phase 1 Clinical Trial**

**CVN766** has completed a Phase 1 randomized, double-blind, placebo-controlled study in healthy volunteers.[15][16] The trial assessed the safety, tolerability, and pharmacokinetics (PK)



of single and multiple ascending doses. A Phase 2 trial in patients with schizophrenia was planned to initiate in Q2 2023.[16]

| Trial Design                                                       | Randomized, double-blind, placebo-<br>controlled, single and multiple ascending<br>dose           |
|--------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Participants                                                       | 64 healthy subjects                                                                               |
| Safety & Tolerability                                              | Well-tolerated with an excellent safety profile.  No serious or dose-limiting adverse events.     |
| Common TEAEs (>5%)                                                 | Headache (10.9%), Dizziness (7.8%),<br>Presyncope (6.2%)                                          |
| Somnolence                                                         | No increase in somnolence or fatigue compared to placebo.                                         |
| Pharmacokinetics (PK)                                              | Robust profile with dose-proportional exposure (Cmax and AUC). Steady state achieved in 4-5 days. |
| CNS Exposure                                                       | Confirmed via CSF measurements.                                                                   |
| Table 3: Summary of CVN766 Phase 1 Clinical Trial Results.[15][16] |                                                                                                   |

# Key Experimental Methodologies Quantification of Orexin-A in CSF via Radioimmunoassay (RIA)

This protocol describes the standard method for quantifying orexin-A (hypocretin-1) levels in cerebrospinal fluid, which is crucial for clinical and research studies.[21][22]

#### Protocol:

Sample Collection & Handling: Collect CSF via lumbar puncture into polypropylene tubes.
 Immediately place on ice, centrifuge to remove any cells, and store the supernatant at -80°C until analysis.



- Reagents: Utilize a commercial 125I-based RIA kit (e.g., Phoenix Pharmaceuticals). This includes 125I-labeled orexin-A tracer, orexin-A standard, primary antibody (rabbit anti-orexin-A), and a secondary antibody (e.g., goat anti-rabbit IgG) conjugated to a precipitating agent.
- Assay Procedure: a. Pipette 100 μL of CSF samples, standards, and controls into coated tubes. b. Add 100 μL of the primary antibody to each tube. c. Add 100 μL of the 125I-orexin-A tracer. d. Vortex all tubes and incubate for 24 hours at 4°C to allow for competitive binding. e. Add the secondary antibody solution to precipitate the antigen-antibody complexes. f. Incubate for 90-120 minutes at room temperature. g. Centrifuge the tubes at 3000-3500 rpm for 20 minutes to pellet the precipitate. h. Decant the supernatant carefully.
- Data Acquisition & Analysis: a. Measure the radioactivity of the pellet in each tube using a
  gamma counter. b. Generate a standard curve by plotting the percentage of bound tracer
  against the concentration of the orexin-A standards. c. Calculate the orexin-A concentration
  in the CSF samples by interpolating their radioactivity measurements from the standard
  curve. Concentrations are typically reported in pg/mL.[23]

# Visualization of Orexin Receptor mRNA via Branched In Situ Hybridization (bHCR)

This advanced molecular technique allows for the precise, semi-quantitative visualization of OX1R and OX2R mRNA within brain tissue, providing critical information on receptor distribution.[24][25][26]

#### Protocol:

- Tissue Preparation: Perfuse a mouse with 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then cryoprotect in a sucrose solution. Section the brain into 30-50 μm thick slices using a cryostat.
- Probe Hybridization (First Stage): a. Wash sections in a suitable buffer (e.g., PBS with Tween-20). b. Pre-hybridize the sections in a hybridization buffer at 37°C. c. Hybridize overnight at 37°C with a set of split-initiator probes specific for Ox1r or Ox2r mRNA. These probes bind to the target mRNA sequence.

# Foundational & Exploratory





- Amplification (Second Stage): a. Wash the sections extensively to remove unbound probes.
   b. Incubate the sections with a pair of kinetically trapped, fluorophore-labeled hairpin amplifiers (e.g., one labeled with Alexa Fluor 488, another with Alexa Fluor 594). c. The initiator probes on the target mRNA trigger a chain reaction, causing the hairpins to open and bind sequentially, forming a long, branched, and highly fluorescent polymer directly at the site of the target mRNA.
- Immunohistochemistry (Optional): As bHCR does not require proteinase K treatment, it can be combined with standard immunohistochemistry to co-localize receptor mRNA with specific protein markers for cell-type identification (e.g., tyrosine hydroxylase for dopamine neurons). [24]
- Imaging and Analysis: a. Mount the sections on slides with a mounting medium containing DAPI for nuclear staining. b. Image the sections using a confocal or fluorescence microscope. c. Analyze the images to map the distribution and quantify the fluorescence intensity of Ox1r and Ox2r mRNA signals across different brain regions.





Click to download full resolution via product page

Diagram 3: Preclinical Workflow for CVN766 Efficacy Testing.



## **Conclusion and Future Directions**

The orexin system represents a compelling, non-dopaminergic target for the treatment of schizophrenia. While the precise nature of its dysregulation in patients requires further clarification, preclinical evidence strongly supports the hypothesis that OX1R antagonism can ameliorate deficits relevant to the negative and cognitive symptoms of the disorder. **CVN766**, with its high potency and selectivity for OX1R, is a promising clinical candidate.[27] Its favorable safety profile and lack of somnolence in Phase 1 trials are significant advantages.[15] [16] The results of the forthcoming Phase 2 trial will be critical in validating the therapeutic potential of selective OX1R antagonism for the difficult-to-treat symptom domains of schizophrenia. Future research should also focus on identifying patient biomarkers that could predict a response to orexin-based therapies, potentially leading to a more personalized approach to schizophrenia treatment.[28]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Changes of Hypocretin (Orexin) System in Schizophrenia: From Plasma to Brain PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of orexinergic system in psychiatric and neurodegenerative disorders: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular network map of orexin-orexin receptor signaling system PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 6. Frontiers | Plasma Orexin-A Levels in Patients With Schizophrenia: A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. CVN766 [cerevance.com]

# Foundational & Exploratory





- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin/hypocretin receptor signalling cascades PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes of Hypocretin (Orexin) System in Schizophrenia: From Plasma to Brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orexin receptor antagonists reverse aberrant dopamine neuron activity and related behaviors in a rodent model of stress-induced psychosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Orexins/Hypocretins and Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [scholarworks.wm.edu]
- 15. Cerevance [cerevance.com]
- 16. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]
- 17. CVN 766 AdisInsight [adisinsight.springer.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. CVN766 | OX1R inhibitor | Probechem Biochemicals [probechem.com]
- 20. Cerevance [cerevance.com]
- 21. From radioimmunoassay to mass spectrometry: a new method to quantify orexin-A (hypocretin-1) in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. CSF hypocretin/orexin levels in narcolepsy and other neurological conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Whole Brain Mapping of Orexin Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Whole Brain Mapping of Orexin Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction | eNeuro [eneuro.org]
- 26. biorxiv.org [biorxiv.org]
- 27. Cerevance [cerevance.com]
- 28. Cerevance Doses First Subjects in Phase 1 Clinical Trial of [globenewswire.com]
- To cite this document: BenchChem. [The role of orexin dysregulation in schizophrenia and CVN766]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15619416#the-role-of-orexin-dysregulation-in-schizophrenia-and-cvn766]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com